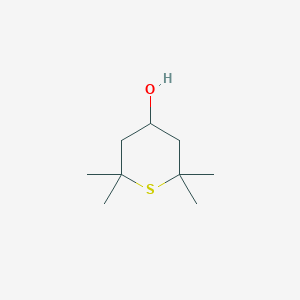

2,2,6,6-Tetramethylthian-4-ol

Description

2,2,6,6-Tetramethylthian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with four methyl groups and a hydroxyl group at the 4-position. The compound’s sulfur backbone distinguishes it from nitrogen-based analogs like 2,2,6,6-tetramethylpiperidin-4-ol (TMP), which are well-documented in industrial and pharmacological contexts .

Properties

IUPAC Name |

2,2,6,6-tetramethylthian-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OS/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPUGXOPGCJWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(S1)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616826 | |

| Record name | 2,2,6,6-Tetramethylthian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20931-54-8 | |

| Record name | 2,2,6,6-Tetramethylthian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,6,6-Tetramethylthian-4-ol typically involves the reaction of acetone with ammonia in the presence of a catalyst. The process can be summarized as follows:

Addition of Acetone and Ammonia: Acetone, an organic solvent, and a catalyst are added to a high-pressure reactor. Ammonia is slowly introduced at a temperature range of 20-80°C.

Hydrogen Introduction: Hydrogen is then introduced into the reactor at a temperature range of 20-180°C, and the reaction is allowed to proceed for 1-5 hours.

Product Isolation: The reaction mixture is cooled to room temperature, and the product, 2,2,6,6-Tetramethylthian-4-ol, is isolated as white crystals.

Industrial Production Methods: Industrial production of 2,2,6,6-Tetramethylthian-4-ol often involves continuous processes to ensure high yield and efficiency. One such method includes the reduction of triacetonamine with hydrazine, followed by reactive distillation to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethylthian-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.

Reduction: Hydrazine and other reducing agents are often used.

Substitution: Various halides and nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Compounds with different functional groups replacing the original ones

Scientific Research Applications

Chemistry: 2,2,6,6-Tetramethylthian-4-ol is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: In biological research, it is used to study enzyme mechanisms and as a probe in various biochemical assays.

Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylthian-4-ol involves its ability to interact with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress pathways. This activity is mediated through the upregulation of specific microRNAs and the inhibition of signaling pathways such as SIRT6-HIF-1α .

Comparison with Similar Compounds

Key Observations :

- The sulfur atom in thian-4-one increases molecular weight compared to nitrogen analogs.

- TMP’s hydroxyl group contributes to hydrogen bonding, influencing solubility and reactivity .

Reactivity and Mechanisms

- TMP : Exhibits steric hindrance due to methyl groups, reducing accessibility of its tertiary amine to reactive species like singlet oxygen (¹O₂). This property enhances its efficacy as a radical scavenger in polymer stabilization .

- Thian-4-one : The ketone group may participate in nucleophilic additions or redox reactions, though its sulfur ring could alter electronic properties compared to piperidine derivatives .

- Triacetonamine : As a ketone, it serves as a precursor for synthesizing hindered amine light stabilizers (HALS), which protect polymers from UV degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.